Kartogenin (sodium)

chondrogenesis hypertrophy MSC differentiation

Research pain point: balancing chondrogenic induction with suppression of terminal hypertrophy in MSC-based cartilage repair. Kartogenin sodium (KGN) uniquely binds filamin A to modulate CBFβ-RUNX1, avoiding TGF-β's pro-hypertrophic effects. • Dual mechanism: Upregulates SOX9/COL2 in CPCs; reduces COL10/MMP-13 by >2-fold in BM-MSCs (100 μM). • Sodium salt form enables aqueous formulations (hydrogels, 3D bioprinting). • Stable powder: 36 months at -20°C. EC50 = 100 nM.

Molecular Formula C20H14NNaO3
Molecular Weight 339.3 g/mol
Cat. No. B12381290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKartogenin (sodium)
Molecular FormulaC20H14NNaO3
Molecular Weight339.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)[O-].[Na+]
InChIInChI=1S/C20H15NO3.Na/c22-19(17-8-4-5-9-18(17)20(23)24)21-16-12-10-15(11-13-16)14-6-2-1-3-7-14;/h1-13H,(H,21,22)(H,23,24);/q;+1/p-1
InChIKeyLNDQCRAZLSOXTG-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Kartogenin (Sodium) Procurement Guide


Kartogenin (sodium), also referred to as KGN sodium, is a synthetic, heterocyclic small-molecule inducer of chondrogenesis (molecular weight 317.34 g/mol as free acid; 339.32 g/mol as sodium salt). It was identified from a high-throughput screen of approximately 22,000 drug-like compounds and selectively promotes the differentiation of multipotent mesenchymal stem cells into chondrocytes [1]. Its primary mechanism of action involves binding to filamin A, thereby displacing core-binding factor beta and modulating the CBFβ-RUNX1 transcriptional program, a pathway distinct from the TGF-β/SMAD cascade [1][2]. The sodium salt form has been developed to improve aqueous solubility, facilitating in vivo delivery and expanding formulation options for intra-articular administration .

Reported chondrogenic induction via filamin A/CBFβ-RUNX1 axis, distinct from TGF-β/SMAD pathway

Sodium salt form supports aqueous handling for intra-articular delivery research

Hypertrophy-attenuated differentiation profile for research models where terminal hypertrophy must be limited

Why Kartogenin Cannot Be Substituted


Despite the established efficacy of TGF-β family proteins and emerging synthetic peptides (e.g., CM10, CK2.1) in chondrogenic induction, direct comparative studies reveal that kartogenin (sodium) occupies a unique mechanistic and functional niche that makes simple one-for-one substitution scientifically unsound. In pellet-culture models with human bone marrow-derived mesenchymal stem cells, neither KGN nor the other synthetic factors (SM04690, CK2.1, CM10) could reproduce the magnitude of ACAN or SOX-9 upregulation achieved by TGF-β3 alone; however, KGN alone produced gene expression levels indistinguishable from negative controls for these key markers [1]. Critically, KGN's ability to suppress hypertrophy-related markers (COL10, MMP-13) in marrow-derived stromal cells contrasts with TGF-β's known pro-hypertrophic effects, meaning the two agents are not interchangeable for applications where terminal hypertrophy must be avoided [2]. Furthermore, alternative small molecules such as TD-198946 operate through a distinct node (RUNX1 transcription rather than translation) and exhibit different dose-response windows and synergy profiles with TGF-β [3]. Thus, substituting KGN without verifying the specific biological output of the alternative agent risks compromising the balance between chondrogenic induction and hypertrophy inhibition.

TGF-β family proteins upregulate ACAN/SOX-9 robustly but may promote hypertrophy; KGN's hypertrophy-suppressing profile may shift differentiation balance, limiting direct substitution.

TD-198946 acts via RUNX1 transcription with narrow TGF-β3 dose dependency; KGN targets translation across a wider concentration range, risking incompatible pathway outcomes if substituted.

Other synthetic chondroinductive factors (CM10, CK2.1) have not demonstrated equivalent hypertrophy suppression in marrow-derived stromal cells; substituting without verification may compromise hypertrophy control.

Quantitative Differentiation Evidence


Chondrogenic Induction vs. Hypertrophy Suppression

In a direct head-to-head pellet culture study using human bone marrow-derived MSCs over 21 days, TGF-β3 induced 10,000-fold higher ACAN (p<0.0001) and 50-fold higher SOX-9 (p<0.0001) expression relative to the negative control, while KGN at 10 μM showed no significant difference from the negative control for these two canonical chondrogenic markers [1]. However, in a separate study on BM-MSCs, KGN at 100 μM significantly reduced expression of hypertrophy markers COL10 and MMP-13 by more than two-fold compared to untreated controls (p<0.05), a property not shared by TGF-β, which instead promotes hypertrophic terminal differentiation [2]. This creates a differentiated procurement rationale: TGF-β is selected for maximum chondrogenic induction when hypertrophy is acceptable or managed downstream, whereas KGN is selected when hypertrophy suppression is a critical design parameter.

Chondrogenic vs. Hypertrophy Markers
Head-to-head
TGF-β3: >10,000× ACAN increase; KGN 10 µM: ACAN/SOX-9 not significant vs control. KGN 100 µM: >2× reduction in COL10, MMP-13.
Context-dependent selection for hypertrophy-attenuated chondrogenesis research.
21-day hypoxic pellet culture, human BMSCs; RT-qPCR.
chondrogenesis hypertrophy MSC differentiation

Cartilage Matrix Deposition and GAG Production

In a high-resolution microwell-mesh micropellet model with human BMSCs cultured for 14 days, KGN alone yielded significantly less glycosaminoglycan (GAG) than any culture condition containing TGF-β1. Micropellet DNA content was approximately 50% lower in KGN-only cultures compared to TGF-β1-only or TGF-β1+KGN conditions, and pellets contracted in size over the culture period [1]. Quantitative GAG analysis confirmed that KGN alone produced minimal GAG relative to TGF-β1. However, when KGN was co-administered with TGF-β1, GAG quantities were similar or slightly greater than TGF-β1-only cultures, depending on the BMSC donor, indicating a permissive but not additive matrix production effect [1]. This demonstrates that KGN is not a standalone substitute for TGF-β1 in generating cartilaginous extracellular matrix in BMSC-based tissue engineering.

GAG Matrix Deposition
Head-to-head
KGN alone: minimal GAG, 50% lower DNA, contracted pellets; TGF-β1: substantial GAG. TGF-β1+KGN: similar or slightly greater GAG.
Supports combination-use context for GAG-rich matrix generation in BMSC tissue engineering.
14-day micropellet, human BMSCs.
cartilage tissue engineering GAG production micropellet model

In Vivo Joint Pathology Reduction

In the original characterization study, intra-articular administration of KGN in a surgical mouse model of osteoarthritis resulted in a 50% reduction in joint pathology score compared to vehicle-treated controls [1]. This in vivo disease-modifying effect is supported by an independent study demonstrating that KGN significantly decreased pain severity and joint destruction in an MIA-induced OA rat model, effects associated with upregulation of anti-inflammatory IL-10 and expansion of Treg cells [2]. While comparable in vivo head-to-head data against TGF-β are not available in a single study, TGF-β family proteins face significant translational hurdles including short half-life, immunogenicity risk, and denaturation during storage—barriers that small-molecule KGN inherently avoids [3].

In Vivo Joint Pathology Score
Cross-study comparable
50% reduction in joint pathology score vs. vehicle (mouse surgical OA model)
Supports in vivo model-response investigation for OA research.
No direct head-to-head with TGF-β; vehicle-controlled.
osteoarthritis disease-modifying OA drug in vivo efficacy

RUNX1 Translational vs. Transcriptional Regulation

KGN and TD-198946 both target the RUNX1 axis but operate at different regulatory levels. KGN promotes chondrogenesis by regulating RUNX1 mRNA translation, while TD-198946 increases RUNX1 transcription [1]. This mechanistic complementarity has been exploited in a co-delivery system (GelMA hydrogel loaded with both KGN and TD-198946 liposomes) that achieved synergistic chondrogenesis of MSCs in vitro and superior osteochondral repair with hyaline-like tissue formation in a rat defect model, while preventing chondrocyte hypertrophy [1]. Additionally, TD-198946 requires TGF-β3 co-administration at doses <1 nM for chondrocyte differentiation; at higher doses (>1 nM) it actually attenuates TGF-β3-associated chondrogenesis, highlighting a narrow therapeutic window [2]. In contrast, KGN's chondrogenic effect does not exhibit this biphasic TGF-β dose dependency.

RUNX1 Regulatory Mechanism
Class-level inference
KGN: translational regulation; TD-198946: transcriptional regulation. Synergistic combination achieved hyaline-like osteochondral repair.
Mechanistic complementarity supports combined use, not interchangeable substitution.
TD-198946 requires narrow TGF-β3 dose window; KGN effective across 1–100 µM.
RUNX1 regulation translational control combination therapy

Chemical Stability and Shelf Life

Kartogenin in lyophilized powder form is stable for 36 months when stored desiccated at -20°C, with solutions in DMSO or ethanol remaining stable for up to 3 months at -20°C [1]. In contrast, TGF-β proteins are known to readily denature during storage and reconstitution, and carry risks of in vivo immunogenicity due to their exogenous protein nature [2]. This stability differential is a critical procurement consideration for laboratories performing longitudinal studies, multi-site collaborations, or developing scalable manufacturing processes for cell therapy products. The sodium salt form further enhances aqueous handling characteristics while maintaining this chemical stability profile .

Shelf-life Stability
Class-level inference
KGN powder: 36 months at -20°C; TGF-β: ~6–12 months with denaturation risk
Supports procurement logistics for long-term multi-year research programs.
Vendor datasheets; review literature.
chemical stability shelf life formulation development

Chondrogenic Potency and Lineage Selectivity

Kartogenin induces chondrogenic differentiation of human MSCs with an EC50 of 100 nM, as determined by chondrocyte nodule formation assays [1]. Importantly, KGN has been demonstrated to effectively restrict adipogenic lineage potential in BM-MSCs while promoting chondrogenesis, with the lineage-restricting effect being modulated by microenvironmental calcium concentrations [2]. This contrasts with TGF-β family members, which broadly activate SMAD2/3 signaling across multiple mesenchymal lineages and can promote fibrosis and osteogenesis under certain conditions. The high potency (nanomolar EC50) combined with chondrogenic selectivity makes KGN particularly suitable for applications where off-target differentiation into osteoblasts or adipocytes must be minimized.

Chondrogenic EC50 & Lineage
Cross-study comparable
EC50 100 nM for chondrogenic differentiation; restricts adipogenic lineage in BM-MSCs
Supports dose-response studies requiring defined potency; lineage restriction helps minimize off-target differentiation.
Compared to TGF-β which activates multiple mesenchymal lineages.
lineage specificity EC50 MSC differentiation

Procurement-Relevant Application Scenarios


Hypertrophy-Controlled Cartilage Tissue Engineering

For tissue engineering protocols where preventing terminal hypertrophic differentiation of MSCs is as critical as initiating chondrogenesis, KGN offers a unique hypertrophy-suppressing capability. As demonstrated by quantitative RT-qPCR, 100 μM KGN reduces COL10 and MMP-13 mRNA expression by more than two-fold in human BM-MSCs compared to untreated controls, while simultaneously upregulating SOX9 and COL2 in cartilage progenitor cells [1]. This dual profile—chondrogenic induction in CPCs plus hypertrophy attenuation in BM-MSCs—makes KGN the preferred small-molecule component in biphasic or layered scaffold designs where distinct cell populations require differential regulation. The sodium salt form facilitates incorporation into aqueous hydrogel precursor solutions for 3D bioprinting applications [2].

Combination Therapy for Hyaline Cartilage Regeneration

When KGN is combined with TGF-β3, the synergistic effect produces hyaline-like cartilage with abundant type II collagen and aggrecan deposition while reducing type X collagen expression, as demonstrated in a rabbit synovial fluid-derived MSC model [1]. For procurement, this mandates sourcing both KGN (sodium) and recombinant TGF-β3, as the combination outperforms either agent alone in generating structurally organized hyaline cartilage in osteochondral defect models. The chemical stability of KGN powder (36 months at -20°C) allows bulk procurement and long-term storage for multi-arm studies, while TGF-β3 should be purchased in smaller batches to minimize denaturation losses [2].

Filamin A/CBFβ-RUNX1 Axis Mechanistic Studies

Kartogenin is the only commercially available small molecule known to directly bind filamin A and disrupt its interaction with CBFβ, thereby modulating the CBFβ-RUNX1 transcriptional program [1]. For laboratories studying the molecular control of chondrogenesis, KGN provides a chemical biology probe with a defined binding target and an EC50 of 100 nM, enabling dose-response experiments that cannot be replicated with TGF-β (which acts through a different receptor-mediated pathway) or with TD-198946 (which targets RUNX1 at the transcriptional rather than translational level) [2]. The sodium salt form, with improved aqueous solubility, is recommended for cell-based assays requiring DMSO-free vehicle conditions to avoid solvent-related cytotoxicity artifacts.

Intra-Articular OA Drug Delivery Formulation

KGN's demonstrated in vivo efficacy—a 50% reduction in joint pathology score in a surgical mouse OA model and significant pain reduction in an MIA-induced rat OA model—establishes it as a lead candidate for local disease-modifying OA drug development [1][2]. For formulation scientists, the sodium salt's enhanced aqueous solubility and the parent compound's chemical stability enable development of sustained-release intra-articular delivery systems (e.g., PLGA microspheres, thermogels, or hydrogel depots) that can maintain therapeutic concentrations locally [3]. In contrast, TGF-β-based formulations face regulatory hurdles related to immunogenicity and require complex cold-chain logistics that small-molecule KGN avoids.

Application
Selection Property
Validation Focus
Hypertrophy-attenuated cartilage construct research
Hypertrophy suppressor activity (COL10, MMP-13 reduction) with chondrogenic induction in CPCs
Dual-population scaffold response: hypertrophy marker monitoring
Hyaline-like cartilage regeneration studies
Synergistic effect with TGF-β3 for type II collagen/aggrecan deposition
Co-treatment matrix production and hypertrophy marker balance
CBFβ-RUNX1 signaling pathway investigation
Direct filamin A binding and defined potency profile
Dose-response target engagement in DMSO-free aqueous assays
Local intra-articular delivery formulation research
Aqueous solubility (sodium salt) and chemical stability for sustained-release systems
Depot formulation release kinetics and joint pathology model response
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